2-Chloro-3-[4-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}carbonyl)piperidino]naphthoquinone
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Description
2-Chloro-3-[4-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}carbonyl)piperidino]naphthoquinone is a useful research compound. Its molecular formula is C26H23Cl2F3N4O3 and its molecular weight is 567.39. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that trifluoromethylpyridines, a key structural motif in this compound, are widely used in the agrochemical and pharmaceutical industries . They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .
Mode of Action
The compound likely interacts with its targets through the trifluoromethylpyridine moiety, which is known to exhibit various biological activities . The unique properties of the fluorine atom and the pyridine ring may contribute to the compound’s interaction with its targets .
Biochemical Pathways
Compounds containing trifluoromethylpyridines are known to influence a variety of biological processes
Result of Action
The compound likely exerts its effects through its interaction with various biological targets, influenced by the unique properties of the trifluoromethylpyridine moiety .
Properties
IUPAC Name |
2-chloro-3-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl]piperidin-1-yl]naphthalene-1,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23Cl2F3N4O3/c27-19-13-16(26(29,30)31)14-32-24(19)34-9-11-35(12-10-34)25(38)15-5-7-33(8-6-15)21-20(28)22(36)17-3-1-2-4-18(17)23(21)37/h1-4,13-15H,5-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFRNHWGAKYBGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C4=C(C(=O)C5=CC=CC=C5C4=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23Cl2F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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